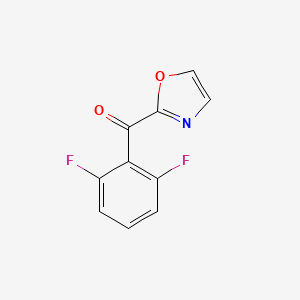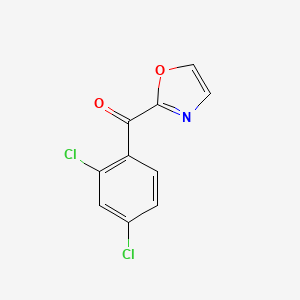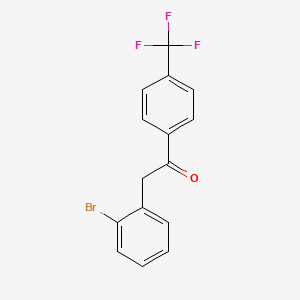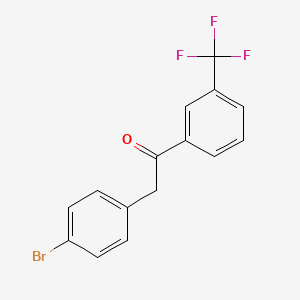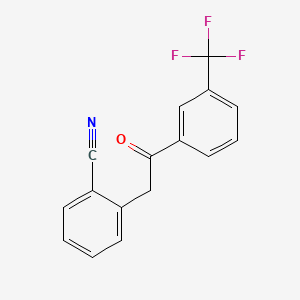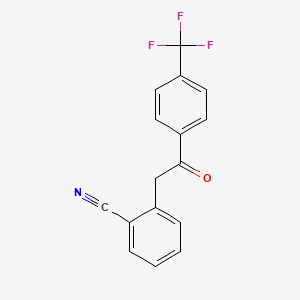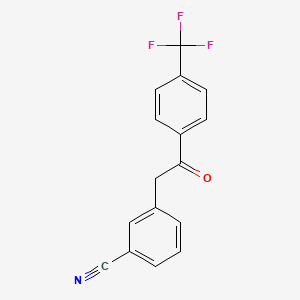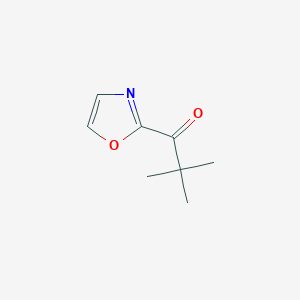
2-(2,2,2-Trimethylacetyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trimethylacetyl)oxazole: is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a yellowish liquid appearance with a distinctive odor. This compound is commonly utilized in various fields including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trimethylacetyl)oxazole typically involves the reaction of 2,2,2-trimethylacetyl chloride with oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
化学反応の分析
Types of Reactions: 2-(2,2,2-Trimethylacetyl)oxazole undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur where the oxazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with fewer oxygen atoms.
Substitution: Substituted oxazole compounds with various functional groups attached to the oxazole ring.
科学的研究の応用
Chemistry: 2-(2,2,2-Trimethylacetyl)oxazole is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: Its derivatives have shown promise in the treatment of various diseases due to their biological activity.
Industry: In industrial research, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial applications.
作用機序
The mechanism of action of 2-(2,2,2-Trimethylacetyl)oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .
類似化合物との比較
- 2-(2,2,2-Trimethylacetyl)thiazole
- 2-(2,2,2-Trimethylacetyl)imidazole
- 2-(2,2,2-Trimethylacetyl)pyrrole
Comparison: Compared to these similar compounds, 2-(2,2,2-Trimethylacetyl)oxazole is unique due to its specific oxazole ring structure which imparts distinct chemical and biological properties. For instance, the presence of an oxygen atom in the oxazole ring enhances its ability to form hydrogen bonds, making it more reactive in certain chemical reactions compared to thiazole or imidazole derivatives .
特性
IUPAC Name |
2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCFSRVXIICNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642055 |
Source


|
| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-14-3 |
Source


|
| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


